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Compound of Interest

Compound Name: PD 123319

Cat. No.: B1663605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and

administration of PD 123319, a potent and selective angiotensin II type 2 (AT2) receptor

antagonist, in rat models. The information is compiled from various scientific studies to guide

researchers in designing and executing their own experiments.

PD 123319 is widely used to investigate the physiological and pathophysiological roles of the

AT2 receptor in various biological systems. It has been instrumental in studies related to

cardiovascular disease, neuropathic pain, inflammation, and neurological disorders. While

primarily known as an antagonist, some studies suggest it may exhibit agonist-like properties at

low concentrations.[1][2]

Data Presentation: Quantitative Summary of In Vivo
Dosages
The following tables summarize the dosages and administration routes of PD 123319 used in

various rat models as reported in the scientific literature.
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Dosage
Route of
Administrat
ion

Frequency /
Duration

Rat Model
Key
Findings

Reference

10 mg/kg/day

Subcutaneou

s (s.c.)

infusion

4 weeks

Spontaneousl

y

Hypertensive

Rats (SHR)

No significant

effect on

cardiac

hypertrophy.

When co-

administered

with

Candesartan,

it reversed

the anti-

fibrotic effect

of

Candesartan.

[3]

10 mg/kg/day

Subcutaneou

s (s.c.)

infusion

14 days Wistar Rats

Increased

potassium

excretion and

decreased

weight gain.

[4]

30 mg/kg/day

Subcutaneou

s (s.c.)

infusion

3 weeks
Normotensive

Rats

Did not affect

arterial

pressure.

Antagonized

Angiotensin

II's effect on

arterial

hypertrophy

and fibrosis.

[5]

0.1

mg/kg/day

Not specified 10 days Newborn rats

with

hyperoxia-

induced

Bronchopulm

Prevented

hyperoxia-

induced Right

Ventricular

[3][6]
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onary

Dysplasia

(BPD)

Hypertrophy

(RVH).

0.5 & 2

mg/kg/day
Not specified 10 days

Newborn rats

with

hyperoxia-

induced BPD

Abolished the

beneficial

effects of the

AT2 agonist

LP2-3 on

RVH.

[2][6]

0.3, 3, & 10

mg/kg

Intraperitonea

l (i.p.)

Once daily for

6 days

DNBS-

induced

Colitis Rats

Dose-

dependently

ameliorated

colon injury

and

inflammation.

Reduced

macroscopic

damage

score

significantly

at 3 and 10

mg/kg.

[7][8]

1 mg/kg/day Not specified Weeks 5-8

High Salt-fed

mice (Note:

Mouse

model,

included for

relevance)

Attenuated

the anti-

fibrotic and

anti-

inflammatory

effects of an

AT2R

agonist.

[9]
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Dosage
Route of
Administrat
ion

Frequency /
Duration

Rat Model
Key
Findings

Reference

7 mg/kg

Intravenous

(i.v.) & Oral

bolus

Single dose

Male

Sprague-

Dawley (SD)

Rats

Used for

pharmacokin

etic studies.

[10]

0.03, 0.3, 1.0,

3.0 mg/kg

Intravenous

(i.v.)
Single dose

Varicella

Zoster Virus

(VZV)-

induced

Neuropathic

Pain Model

Evoked dose-

dependent

relief of

mechanical

allodynia.

ED₅₀ was

0.57 mg/kg.

[11]

3 mg/kg
Intravenous

(i.v.)
Single dose

Conscious

Hypertensive

Rats

Elicited an

immediate,

dose-

dependent

increase in

Mean Arterial

Pressure

(MAP) that

was

sustained for

approximatel

y 7.4

minutes.

[12]

50

µg/kg/minute

Intravenous

(i.v.) infusion
2 hours

Spontaneousl

y

Hypertensive

Rats (SHR)

Abolished the

enhanced

antihypertens

ive effect of

Candesartan

combined

with an AT2

agonist.

[13]
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104

µg/kg/dose

Intracerebrov

entricular

(ICV)

4 doses at 6,

24, 48, & 72

hours post-

stroke

Stroke Model

When co-

administered

with an AT2R

agonist

(CGP42112),

it partially

reversed the

neuroprotecti

ve effects.

Had no effect

when

administered

alone.

[14]

Experimental Protocols
Detailed methodologies for key experiments cited are provided below.

Protocol 1: Chronic Subcutaneous Administration via
Osmotic Minipumps
This protocol is adapted from studies investigating the long-term effects of PD 123319 on

cardiovascular parameters.[3][4][5]

Objective: To achieve continuous and stable plasma concentrations of PD 123319 over several

weeks.

Materials:

PD 123319

Vehicle (e.g., sterile saline)

Osmotic minipumps (e.g., Alzet Model 2004 or similar, selected based on desired flow rate

and duration)

Surgical instruments for implantation
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Anesthesia (e.g., isoflurane)

Analgesics for post-operative care

Procedure:

Animal Acclimatization: Acclimate rats to housing conditions for at least one week prior to the

experiment.

Baseline Measurements: Measure baseline parameters such as blood pressure and heart

rate for several days before surgery to ensure stability.[3]

Drug Preparation: Dissolve PD 123319 in the appropriate vehicle to the concentration

required for the minipump's flow rate to deliver the target dose (e.g., 10 mg/kg/day).

Minipump Preparation: Fill the osmotic minipumps with the prepared PD 123319 solution

according to the manufacturer's instructions. Prime the pumps by incubating them in sterile

saline at 37°C for the recommended duration.

Surgical Implantation:

Anesthetize the rat using a suitable anesthetic.[3]

Shave and sterilize the dorsal thoracic area.

Make a small subcutaneous incision and create a pocket using blunt dissection.

Implant the pre-filled osmotic minipump into the subcutaneous pocket.[3]

Suture the incision and provide post-operative care, including analgesics.

Monitoring: Monitor the animals throughout the treatment period for any adverse effects.

Continue to measure experimental parameters (e.g., blood pressure) as required by the

study design.[3]

Tissue Collection: At the end of the treatment period, euthanize the animals and collect

tissues for analysis (e.g., heart for histological analysis of fibrosis).[3]
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD123319_Administration_in_Animal_Models_of_Cardiovascular_Disease.pdf
https://www.benchchem.com/product/b1663605?utm_src=pdf-body
https://www.benchchem.com/product/b1663605?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD123319_Administration_in_Animal_Models_of_Cardiovascular_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD123319_Administration_in_Animal_Models_of_Cardiovascular_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD123319_Administration_in_Animal_Models_of_Cardiovascular_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD123319_Administration_in_Animal_Models_of_Cardiovascular_Disease.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Intraperitoneal (i.p.) Administration for
Colitis Model
This protocol is based on a study investigating the anti-inflammatory effects of PD 123319.[7][8]

Objective: To administer PD 123319 systemically on a daily basis to assess its effect on

induced colitis.

Materials:

PD 123319

Vehicle (e.g., sterile water or saline)

Syringes and needles for i.p. injection

DNBS (2,4-dinitrobenzene sulfonic acid) to induce colitis

Procedure:

Colitis Induction: Induce colitis in rats via intra-rectal instillation of DNBS. Sham animals

receive vehicle only.[7]

Drug Preparation: Dissolve PD 123319 in the vehicle (e.g., 0.5 mL water solution) just before

injection to achieve the desired doses (e.g., 0.3, 3, or 10 mg/kg).[7]

Administration: Administer the prepared PD 123319 solution via intraperitoneal injection once

a day for the duration of the study (e.g., 6 days), starting 30 minutes before the induction of

colitis.[7][8]

Assessment: Monitor animals for body weight changes, signs of colitis, and other relevant

parameters.

Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect

colon tissue for macroscopic damage scoring, myeloperoxidase (MPO) activity

measurement, and analysis of inflammatory markers (e.g., IL-1β, IL-6, iNOS).[7][8]
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Protocol 3: Intravenous (i.v.) Bolus Administration for
Neuropathic Pain
This protocol is derived from a study assessing the analgesic efficacy of PD 123319.[10][11]

Objective: To rapidly introduce a precise dose of PD 123319 into the systemic circulation to

evaluate its acute effects on pain perception.

Materials:

PD 123319

Vehicle for i.v. administration

Catheters (e.g., for jugular vein cannulation)

Syringes and infusion pumps

Anesthesia for cannulation surgery

Procedure:

Surgical Preparation:

Anesthetize the rat.

Implant a cannula into the jugular vein for drug administration. The cannula can be

exteriorized between the scapulae.[10]

Allow the animal to recover from surgery before experimentation. Maintain cannula

patency with heparinized saline.

Drug Administration: Administer single bolus doses of PD 123319 (e.g., 0.03 to 3.0 mg/kg)

through the jugular cannula.[10][11]

Washout Period: If multiple doses are administered to the same animal, ensure a sufficient

washout period (e.g., at least 2 days) between successive doses.[11]
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Behavioral Testing: Assess mechanical allodynia or other pain-related behaviors at baseline

and at various time points post-dosing to generate a time-course of the drug's effect.

Pharmacokinetic Sampling (Optional): If conducting pharmacokinetic studies, blood samples

can be collected at specified time points via a separate arterial cannula (e.g., femoral artery).

[10]
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*In a DNBS-induced colitis model, AT2R signaling appeared to promote NF-κB activation, an effect inhibited by PD 123319.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663605#pd-123319-in-vivo-dosage-and-
administration-for-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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